molecular formula C7H6BrF2N B12852612 (2-Bromo-3,4-difluorophenyl)methanamine

(2-Bromo-3,4-difluorophenyl)methanamine

Cat. No.: B12852612
M. Wt: 222.03 g/mol
InChI Key: NXCVBNKFPKLJQF-UHFFFAOYSA-N
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Description

(2-Bromo-3,4-difluorophenyl)methanamine is an organic compound with the molecular formula C7H6BrF2N It is a substituted phenylmethanamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3,4-difluorophenyl)methanamine typically involves the following steps:

  • Bromination: : The starting material, 3,4-difluoroaniline, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. This step introduces the bromine atom at the 2-position of the phenyl ring.

  • Amination: : The brominated intermediate is then subjected to amination. This can be achieved through a nucleophilic substitution reaction where the bromine atom is replaced by an amine group. Common reagents for this step include ammonia or primary amines under conditions such as heating or using a solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3,4-difluorophenyl)methanamine can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenols.

  • Oxidation: : The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

  • Reduction: : The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 2-hydroxy-3,4-difluorophenylmethanamine.

    Oxidation: Formation of 2-bromo-3,4-difluoronitrobenzene.

    Reduction: Formation of 2-bromo-3,4-difluorophenylethylamine.

Scientific Research Applications

(2-Bromo-3,4-difluorophenyl)methanamine has several applications in scientific research:

  • Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

  • Biological Studies: : The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

  • Materials Science: : It is explored for its potential in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2-Bromo-3,4-difluorophenyl)methanamine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4,5-difluorophenyl)methanamine
  • (3-Bromo-2,4-difluorophenyl)methanamine
  • (4-Bromo-2,3-difluorophenyl)methanamine

Uniqueness

(2-Bromo-3,4-difluorophenyl)methanamine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can significantly affect the compound’s reactivity and interaction with biological targets compared to its isomers.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

(2-bromo-3,4-difluorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H,3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCVBNKFPKLJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CN)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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